![molecular formula C13H20N2O2 B2383280 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one CAS No. 2470437-17-1](/img/structure/B2383280.png)

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

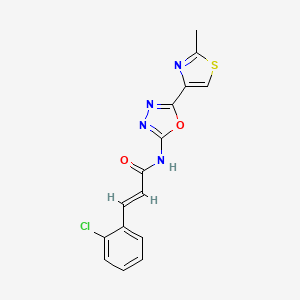

“3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the CAS Number: 2470437-17-1 . It has a molecular weight of 236.31 . The IUPAC name for this compound is 3-(2-ethoxyethyl)-2-methyl-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

The synthesis of this compound has been achieved through a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . It also highlights broad functional group tolerance .

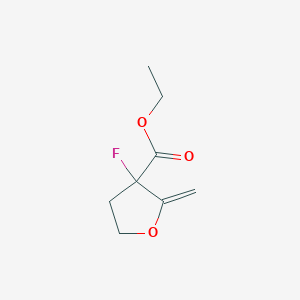

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H20N2O2/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16/h6,14H,3-5,7-9H2,1-2H3 .

Chemical Reactions Analysis

The compound has been involved in a metal-free C-3 chalcogenation reaction to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This reaction proceeds under mild conditions and can be executed in gram scale .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.31 . Its IUPAC name is 3-(2-ethoxyethyl)-2-methyl-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . The InChI code representing its molecular structure is 1S/C13H20N2O2/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16/h6,14H,3-5,7-9H2,1-2H3 .

Aplicaciones Científicas De Investigación

Antibacterial Agents

The compound has been synthesized as a derivative and tested for its antibacterial activity . The synthesized compounds were screened for their in vitro antibacterial activity against standard strains of Gram-Positive and Gram-negative bacteria. Compounds with substituted heterocyclic piperazine moiety showed good activity .

Electro-Oxidative C3-Selenylation

The compound has been used in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones . This process uses an electrochemically driven external oxidant-free strategy. Various structurally diverse seleno-substituted N-heterocycles were obtained in moderate to excellent yields .

Synthesis of Multisubstituted Pyrido[1,2-a]pyrimidin-4-ones

The compound has been used in the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones . This protocol features simple operation, broad substrate scope, good functional group tolerance and gram scale preparation .

Drug Development

The compound is a part of the N-heterocycles which hold a privileged position in the preparation of drugs, agrochemicals, polymers, and other functional materials . N-fused pyrido[1,2-a]pyrimidin-4-ones are one of the most prominent classes of structural motifs due to their ubiquity and bioactivity as the backbones of many natural and pharmacologic products .

Antioxidants

Derivatives based on this backbone show versatile bioactivities, including antioxidants .

Antipsychotics

The compound has been used in the development of antipsychotic drugs .

Antiulcer Drugs

The compound has been used in the development of antiulcer drugs .

Skeletal Editing of Organic Molecules

The compound has been used in the skeletal editing of organic molecules by nitrogen atom deletion .

Mecanismo De Acción

Direcciones Futuras

The metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one opens a new avenue for the direct and convenient chalcogenation of this compound . Further C-H bond functionalization reactions on 4H-pyrido[1,2-a]pyrimidin-4-one are currently underway in the laboratory and these observations will be forthcoming .

Propiedades

IUPAC Name |

3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKOJWOGEGTRLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=C(N=C2CCCCN2C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B2383201.png)

![N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2383203.png)

![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)

![8-chloro-2-methyl-3-(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2383212.png)

![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)